L-Lysine, glycylglycyl-
Overview
Description
L-Lysine, glycylglycyl- is a compound consisting of the amino acid L-lysine attached to a glycylglycine dipeptide through an isopeptide bond . This compound is a non-proteinogenic L-α-amino acid, meaning it is not incorporated into proteins during translation but has significant biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Lysine, glycylglycyl- can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between L-lysine and glycylglycine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-lysine often involves microbial fermentation using strains of Corynebacterium glutamicum . This bacterium is engineered to overproduce L-lysine, which can then be isolated and purified. The production of L-lysine, glycylglycyl- from this process involves additional steps to couple L-lysine with glycylglycine, typically using enzymatic or chemical methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, glycylglycyl- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of L-lysine, glycylglycyl- with modified functional groups, which can be used in further biochemical applications .
Scientific Research Applications
L-Lysine, glycylglycyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-lysine, glycylglycyl- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide consisting of two glycine molecules, simpler in structure but similar in its peptide bond formation.
Uniqueness
L-Lysine, glycylglycyl- is unique due to its combination of L-lysine and glycylglycine, providing distinct biochemical properties and applications. Its ability to form stable peptide bonds and participate in various biochemical reactions makes it valuable in research and industry .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O4/c11-4-2-1-3-7(10(17)18)14-9(16)6-13-8(15)5-12/h7H,1-6,11-12H2,(H,13,15)(H,14,16)(H,17,18)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBQGJOXQYMOA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427213 | |
Record name | L-Lysine, glycylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10236-53-0 | |
Record name | Glycylglycyl-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10236-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Lysine, glycylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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